molecular formula C18H37N3O B14486300 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one CAS No. 64414-57-9

5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one

Katalognummer: B14486300
CAS-Nummer: 64414-57-9
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: ACSMIKYIDAVBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is a chemical compound that belongs to the class of diazacycloheptadecanes This compound is characterized by the presence of an aminopropyl group attached to a diazacycloheptadecanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one typically involves the reaction of a diazacycloheptadecanone precursor with an aminopropyl reagent. The reaction conditions often include the use of solvents such as acetone or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating cellular functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to various biological molecules, influencing their activity and function. This binding can modulate cellular processes and pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.

    N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine: Another related compound with applications in chemical synthesis.

Uniqueness

5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is unique due to its specific diazacycloheptadecanone ring structure combined with the aminopropyl group

Eigenschaften

CAS-Nummer

64414-57-9

Molekularformel

C18H37N3O

Molekulargewicht

311.5 g/mol

IUPAC-Name

5-(3-aminopropyl)-1,5-diazacycloheptadecan-6-one

InChI

InChI=1S/C18H37N3O/c19-13-10-16-21-17-11-15-20-14-9-7-5-3-1-2-4-6-8-12-18(21)22/h20H,1-17,19H2

InChI-Schlüssel

ACSMIKYIDAVBDD-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(=O)N(CCCNCCCCC1)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.